molecular formula C21H17NO5S B2627884 ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate CAS No. 314745-64-7

ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate

Cat. No. B2627884
CAS RN: 314745-64-7
M. Wt: 395.43
InChI Key: PVQCBDIFLQKSJQ-UHFFFAOYSA-N
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Description

“Ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate” is a chemical compound with a linear formula of C24H24N2O8S2 . It is part of a class of compounds known as benzothiazoles, which are bicyclic compounds consisting of a benzene ring fused to a thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiazole moiety linked to a chromen-7-yl group via an ethyl propanoate bridge . The benzothiazole moiety is a bicyclic aromatic compound that consists of a benzene ring fused to a thiazole ring .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Reaction with S-methylisothiosemicarbazide Hydroiodide : Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates reacted with S-methylisothiosemicarbazide hydroiodide at the ethoxalyl group, leading to the formation of 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones upon refluxing in pyridine or 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones when refluxed in ethanol (Vetyugova et al., 2018).

  • Ultrasound-Promoted Synthesis of Thiazole Derivatives : Utilizing ultrasound irradiation facilitated the rapid synthesis of novel thiazole derivatives bearing a coumarin nucleus, demonstrating potential cytotoxic activity (Gomha & Khalil, 2012).

  • Synthesis of Chromenones Bearing Benzothiazole Moiety : A series of chromenones bearing the benzothiazole moiety were synthesized, displaying significant anticancer activities against various cancer cell lines, illustrating the compound's potential in drug discovery (El-Helw et al., 2019).

Biological Evaluation and Applications

  • Chemosensors for Cyanide Anions : Coumarin benzothiazole derivatives were synthesized and evaluated for their ability to act as chemosensors for cyanide anions, showing potential applications in environmental monitoring and safety assessments (Wang et al., 2015).

  • Antibacterial and Antioxidant Activities : Synthesized thiazole substituted coumarins were evaluated for their antibacterial and antioxidant activities, contributing to the search for new antimicrobial and antioxidant agents (Parameshwarappa et al., 2009).

properties

IUPAC Name

ethyl 2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5S/c1-3-25-20(23)12(2)26-14-9-8-13-10-15(21(24)27-17(13)11-14)19-22-16-6-4-5-7-18(16)28-19/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQCBDIFLQKSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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